4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation: The final step involves the formation of the amide bond by reacting the brominated pyrazole derivative with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the pyrazole ring may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-{3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE: Lacks the naphthalene moiety.
N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE: Lacks the bromine atom.
4-BROMO-N-{3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZONITRILE: Contains a nitrile group instead of the amide.
Uniqueness
The presence of both the naphthalene moiety and the bromine atom in 4-BROMO-N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE makes it unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H20BrN3O |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C23H20BrN3O/c1-15-22(25-23(28)18-10-12-20(24)13-11-18)16(2)27(26-15)14-19-8-5-7-17-6-3-4-9-21(17)19/h3-13H,14H2,1-2H3,(H,25,28) |
InChI Key |
LYMZFTWDGYTQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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